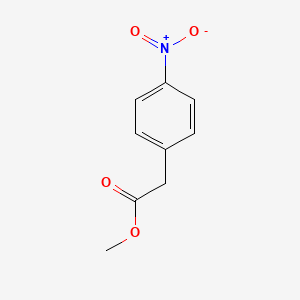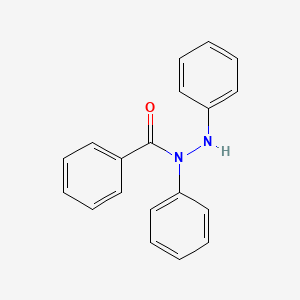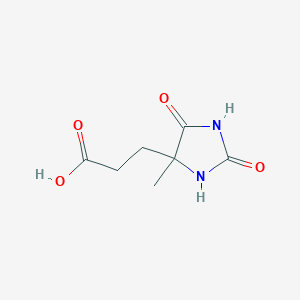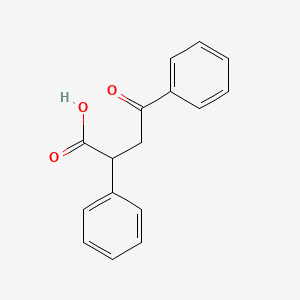
Acétate de méthyle et de 2-(4-nitrophényle)
Vue d'ensemble
Description
Methyl 2-(4-nitrophenyl)acetate, also known as 4-nitrophenyl acetate, is an organic compound with the molecular formula C8H7NO4. It is a colorless to yellowish crystalline solid that is soluble in water and ethanol. It is used as an intermediate for the production of various organic compounds, such as dyes and pharmaceuticals. It has also been used in scientific research applications, such as in the synthesis of nitroalkanes and nitroalkenes.
Applications De Recherche Scientifique
Recherche chimique
“Acétate de méthyle et de 2-(4-nitrophényle)” est un composé chimique de formule C9H9NO4 . Il est souvent utilisé dans la recherche chimique en raison de ses propriétés uniques. Il peut être utilisé comme matière première ou intermédiaire dans la synthèse de divers autres composés chimiques .
Chimie analytique
En chimie analytique, “Acétate de méthyle et de 2-(4-nitrophényle)” peut être utilisé comme un étalon ou une référence dans diverses techniques analytiques telles que la RMN (Résonance Magnétique Nucléaire), la HPLC (Chromatographie Liquide Haute Performance), la LC-MS (Chromatographie Liquide-Spectrométrie de Masse) et la UPLC (Chromatographie Liquide Ultra Haute Performance) .
Biochimie
“Acétate de méthyle et de 2-(4-nitrophényle)” peut être utilisé en biochimie pour l’étude de l’activité enzymatique. Par exemple, il peut être utilisé comme substrat dans des tests pour l’activité des estérases et des lipases .
Modélisation moléculaire
Ce composé peut également être utilisé dans des études de modélisation moléculaire. Des programmes tels que Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD peuvent produire des visualisations de simulation impressionnantes en utilisant “Acétate de méthyle et de 2-(4-nitrophényle)” comme modèle .
Recherche sur la sécurité
“Acétate de méthyle et de 2-(4-nitrophényle)” peut être utilisé dans la recherche sur la sécurité. Ses données de sécurité, y compris les mentions de danger et les conseils de prudence, peuvent être étudiées pour comprendre les risques associés à la manipulation et à l’utilisation de ce composé .
Recherche pharmaceutique
“Acétate de méthyle et de 2-(4-nitrophényle)” peut être utilisé dans la recherche pharmaceutique. Il peut être utilisé comme matière première ou intermédiaire dans la synthèse de divers composés pharmaceutiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(4-nitrophenyl)acetate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo hydrolysis or methanolysis . This suggests that Methyl 2-(4-nitrophenyl)acetate might also interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Related compounds have been shown to impact various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 2-(4-nitrophenyl)acetate could potentially influence a wide range of biochemical pathways.
Result of Action
Related compounds have shown diverse biological activities , suggesting that Methyl 2-(4-nitrophenyl)acetate might also have a broad spectrum of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Methyl 2-(4-nitrophenyl)acetate plays a vital role in biochemical reactions, particularly in enzymatic assays. It interacts with various enzymes, such as esterases and lipases, which catalyze the hydrolysis of ester bonds. The interaction between Methyl 2-(4-nitrophenyl)acetate and these enzymes results in the formation of 4-nitrophenol and the corresponding acid. This reaction is often used to measure enzyme activity due to the chromogenic properties of 4-nitrophenol, which can be easily detected spectrophotometrically .
Cellular Effects
Methyl 2-(4-nitrophenyl)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling molecules and transcription factors, leading to changes in gene expression. Additionally, Methyl 2-(4-nitrophenyl)acetate can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Methyl 2-(4-nitrophenyl)acetate involves its interaction with specific biomolecules, such as enzymes and proteins. It acts as a substrate for esterases and lipases, leading to the hydrolysis of the ester bond and the release of 4-nitrophenol. This reaction can inhibit or activate certain enzymes, depending on the context of the biochemical pathway. Furthermore, Methyl 2-(4-nitrophenyl)acetate can bind to specific proteins, altering their conformation and activity, which in turn affects downstream cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(4-nitrophenyl)acetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-(4-nitrophenyl)acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to Methyl 2-(4-nitrophenyl)acetate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-(4-nitrophenyl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal physiological functions. It is essential to determine the appropriate dosage to achieve the desired effects without causing harm to the organism .
Metabolic Pathways
Methyl 2-(4-nitrophenyl)acetate is involved in various metabolic pathways, primarily through its interaction with esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of 4-nitrophenol and the corresponding acid. This reaction can influence the overall metabolic flux within the cell, affecting the levels of metabolites and the activity of other metabolic enzymes. The compound’s involvement in these pathways highlights its significance in cellular metabolism and biochemical research .
Transport and Distribution
The transport and distribution of Methyl 2-(4-nitrophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of Methyl 2-(4-nitrophenyl)acetate can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical assays and therapeutic applications .
Propriétés
IUPAC Name |
methyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGTRBYCFLHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296874 | |
| Record name | methyl 2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2945-08-6 | |
| Record name | Methyl p-nitrophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-nitrophenyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL P-NITROPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMK2BOL4OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)



![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)



